molecular formula C16H23N3O3 B2421733 N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide CAS No. 1324707-52-9

N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

Cat. No. B2421733
CAS RN: 1324707-52-9
M. Wt: 305.378
InChI Key: QREOZZQVRUTIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide, also known as DDAO, is a fluorescent dye used in scientific research applications. This compound is unique due to its ability to fluoresce in the presence of certain enzymes, making it a valuable tool in biochemical and physiological studies.

Scientific Research Applications

Antiviral Activity and Medicinal Chemistry

Research into derivatives of compounds with similar structures has shown marked antiviral activity against HIV-1 and HIV-2, comparable to that of AZT, indicating the potential for therapeutic applications in treating viral infections (Loakes, D., Brown, D., Mahmood, N., Balzarini, J., & De Clercq, E., 1995).

Synthetic Chemistry Applications

Studies on amide formation through decarboxylative condensation highlight the importance of such reactions in creating complex molecules, potentially relevant for synthesizing compounds like N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide for various applications, including medicinal chemistry (Ju, Lei, Bode, J., Toma, Tatsuya, & Fukuyama, T., 2011).

Neuropharmacology and Behavioral Studies

Investigations into phenylethylamine derivatives have explored their effects on central nervous system activity, providing insights into how modifications in chemical structure can influence biological activity and potentially guide the development of new therapeutics (Costall, B., Naylor, R., & Pinder, R., 1976).

Mechanism of Action

Target of Action

The compound, also known as N’-[4-(dimethylamino)phenyl]-N-[(1-hydroxycyclopentyl)methyl]ethanediamide, is a muscarinic antagonist . Muscarinic receptors are a type of acetylcholine receptor that plays a crucial role in the nervous system. They are involved in various physiological functions, including heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

As a muscarinic antagonist, this compound works by blocking the action of acetylcholine , a neurotransmitter that transmits signals in the nervous system . By inhibiting the action of acetylcholine, it prevents the contraction of smooth muscles, secretion in the glands, and slows down the heart rate.

Biochemical Pathways

The compound affects the cholinergic pathway , which involves the neurotransmitter acetylcholine. When the compound binds to the muscarinic receptors, it prevents acetylcholine from binding to these receptors, thereby inhibiting the downstream effects of acetylcholine signaling .

Result of Action

The primary result of the compound’s action is the inhibition of acetylcholine-mediated responses . This can lead to effects such as dilation of the pupil (mydriasis) and prevention of the eye from focusing/accommodating (cycloplegia) . It can also reverse the muscarinic and central nervous system effects of indirect cholinomimetic administration .

properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-[(1-hydroxycyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-19(2)13-7-5-12(6-8-13)18-15(21)14(20)17-11-16(22)9-3-4-10-16/h5-8,22H,3-4,9-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREOZZQVRUTIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

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